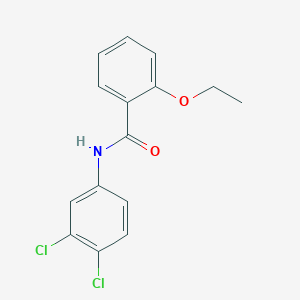

N-(3,4-dichlorophenyl)-2-ethoxybenzamide

Beschreibung

N-(3,4-Dichlorophenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 3,4-dichlorophenyl group attached to an amide nitrogen and a 2-ethoxy-substituted benzoyl moiety. The 3,4-dichlorophenyl group is a common pharmacophore in medicinal and agrochemical agents, contributing to enhanced lipophilicity and receptor binding interactions .

Eigenschaften

Molekularformel |

C15H13Cl2NO2 |

|---|---|

Molekulargewicht |

310.2 g/mol |

IUPAC-Name |

N-(3,4-dichlorophenyl)-2-ethoxybenzamide |

InChI |

InChI=1S/C15H13Cl2NO2/c1-2-20-14-6-4-3-5-11(14)15(19)18-10-7-8-12(16)13(17)9-10/h3-9H,2H2,1H3,(H,18,19) |

InChI-Schlüssel |

GHEDEDBZXIBUQV-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Kanonische SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Opioid Receptor Ligands (U-Drugs)

U-47700 (2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide) and U-50488H share the 3,4-dichlorophenyl group but differ in their acetamide backbone and nitrogen substituents. U-47700 exhibits µ-opioid receptor (MOR) affinity 7.5 times higher than morphine, attributed to its dimethylamino-cyclohexylmethyl group, which enhances receptor interaction . In contrast, N-(3,4-dichlorophenyl)-2-ethoxybenzamide lacks the cyclic amine substituents critical for opioid activity, suggesting divergent pharmacological targets.

Structural Comparison Table

| Compound | Core Structure | Key Substituents | MOR Affinity (Ki) | Application |

|---|---|---|---|---|

| N-(3,4-DCP)-2-ethoxybenzamide | Benzamide | 2-ethoxybenzoyl, 3,4-DCP | Not reported | Undefined |

| U-47700 | Acetamide | 3,4-DCP, dimethylamino-cyclohexyl | High (7.5× morphine) | Analgesic |

Abbreviations: DCP = dichlorophenyl; MOR = µ-opioid receptor.

Source:

Agrochemical Derivatives

Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) shares a benzamide backbone but differs in substituent positions: the ethoxymethoxy group at the 4-position and dichlorophenyl at 2,3-positions. This structural variation confers herbicidal activity, unlike the 3,4-dichlorophenyl-2-ethoxy substitution in the target compound, which may lack agrochemical efficacy due to altered steric and electronic properties .

Key Differences :

- Etobenzanid : 2,3-dichlorophenyl + ethoxymethoxy → herbicide.

- Target Compound: 3,4-dichlorophenyl + 2-ethoxy → unknown activity.

Antitumor Agents

Compounds like (E)-N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide () incorporate the 3,4-dichlorophenyl group into acrylamide scaffolds, showing potent antitumor activity against gastric cancer cells (IC₅₀ values < 10 µM). The benzamide-based target compound may exhibit weaker cytotoxicity due to reduced electrophilicity compared to acrylamides, which form covalent bonds with cellular targets .

Activity Comparison :

| Compound Type | Structure | Antitumor Activity (AGS cells) |

|---|---|---|

| Acrylamide derivative | Electrophilic α,β-unsaturated amide | High (IC₅₀ < 10 µM) |

| Target benzamide | Non-electrophilic benzamide | Not tested/reported |

Neurological and Metabolic Agents

SR 48968 (S)-N-methyl-N-[4-(4-acetylamino-4-phenylpiperidino)-2-(3,4-dichlorophenyl)butyl]benzamide) is a tachykinin receptor antagonist with a 3,4-dichlorophenyl group. Its complex structure includes a piperidine-acetamide chain, enabling blood-brain barrier penetration and central nervous system (CNS) activity. The simpler benzamide structure of this compound likely limits CNS penetration due to reduced lipophilicity and lack of tertiary amines .

Pharmacokinetic Implications :

- SR 48968 : High lipophilicity + tertiary amines → CNS-active.

Source:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.